2-(3-t-Butylsulfamoylphenyl)-6-methylbenzoic acid
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Overview
Description
2-(3-t-Butylsulfamoylphenyl)-6-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a t-butylsulfamoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-t-Butylsulfamoylphenyl)-6-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoic acid core, followed by the introduction of the t-butylsulfamoyl group through a sulfonation reaction. The methyl group is then introduced via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Industrial methods often focus on optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(3-t-Butylsulfamoylphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-t-Butylsulfamoylphenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The t-butylsulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-t-Butylsulfamoylphenyl)-4-methylbenzoic acid
- 2-(3-t-Butylsulfamoylphenyl)-5-methylbenzoic acid
- 2-(3-t-Butylsulfamoylphenyl)-6-ethylbenzoic acid
Uniqueness
2-(3-t-Butylsulfamoylphenyl)-6-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the t-butylsulfamoyl group enhances its stability and reactivity, making it a valuable compound for various applications. Its unique structure also allows for selective interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-7-5-10-15(16(12)17(20)21)13-8-6-9-14(11-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJDPLFAKZITQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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